Diethyl ((3-bromophenyl)difluoromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and (3-bromophenyl)difluoromethyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with (3-bromophenyl)difluoromethyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Scientific Research Applications
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl ((3-bromophenyl)difluoromethyl)phosphonate involves the cleavage of the P-C bond under basic conditions, leading to the formation of a bromodifluoromethyl anion. This anion can then undergo further reactions to form difluorocarbene intermediates, which are highly reactive and can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Diethyl (bromodifluoromethyl)phosphonate: Similar in structure but with different substituents on the phenyl ring.
Diethyl (difluoromethyl)phosphonate: Lacks the bromine atom, leading to different reactivity and applications.
Diethyl (3-bromopropyl)phosphonate: Contains a different alkyl chain, affecting its chemical properties and uses.
Uniqueness
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to form highly reactive difluorocarbene intermediates sets it apart from other phosphonate derivatives .
Properties
Molecular Formula |
C11H14BrF2O3P |
---|---|
Molecular Weight |
343.10 g/mol |
IUPAC Name |
1-bromo-3-[diethoxyphosphoryl(difluoro)methyl]benzene |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
GCAQDTHUAFPUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)Br)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.